

Comparative Docking Analysis of 3-Quinolinecarboxaldehyde Derivatives with Key Protein Targets

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Compound of Interest

Compound Name: 3-Quinolinecarboxaldehyde

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A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of **3-quinolinecarboxaldehyde** derivatives with various protein targets implicated in disease. This document provides a comparative overview of in silico docking studies, supported by experimental data where available, to aid in the rational design of novel therapeutics.

The versatility of the quinoline scaffold has established it as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.^[1] Among these, **3-quinolinecarboxaldehyde** derivatives have garnered significant interest as a promising class of compounds. Molecular docking studies are instrumental in elucidating the potential binding modes and affinities of these derivatives with their biological targets at a molecular level, thereby guiding further optimization and development.^{[1][2]}

Performance of 3-Quinolinecarboxaldehyde Derivatives Across Various Protein Targets

Computational docking studies have been pivotal in predicting the binding affinities and interaction patterns of **3-quinolinecarboxaldehyde** derivatives, facilitating the identification of potent inhibitors against a variety of protein targets. The following table summarizes the docking scores and, where available, corresponding experimental data for selected derivatives

against their respective targets. Lower docking scores are indicative of higher predicted binding affinity.

| Derivative Class/Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Experimental Data (IC50/GI50 in μ M) | Key Interactions/Notes | Reference |
|-------------------------------------|--|--------|---|---|---|-----------|
| Quinoline-3-carboxamides | Ataxia Telangiectasia Mutated (ATM) Kinase | - | More negative than other DDR kinases | - | These derivatives demonstrated selectivity for ATM kinase over other DNA damage response (DDR) kinases. | [3] |
| Quinoline-3-carboxamides (e.g., 6f) | ATM, ATR, DNA-PKcs, mTOR, PI3Ky | - | Compound 6f showed the highest docking score against ATM. | GI50 values for various cancer cell lines are reported. | The quinoline nitrogen is suggested to bind to the hinge region of the kinases. | [3] |

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| Pyrano[3,2-c]quinoline analogues | DNA-topoisomerase | - | -7.5 to -8.3 | - | These compound s are proposed to intercalate with the DNA-topoisomerase complex. | [4] |
| Quinoline-based dihydrazon e derivatives (3b, 3c) | Cyclin-Dependent Kinases (CDKs) | - | - | IC50 values of 7.016 μ M and 7.05 μ M against MCF-7 cells. | These compound s exhibited significant antiproliferative activity. | [5] |
| 4-aminoquin oline derivative (4f) | Epidermal Growth Factor Receptor (EGFR) | - | - | IC50 of 0.015 \pm 0.001 μ M | Forms strong interactions with key amino acids in the EGFR active site. | [6] |
| Quinoline-stilbene derivative (19) | E. coli DNA gyrase B | - | -6.9 | Inhibition zone of 16.0 \pm 0.82 mm at 500 μ g/mL against E. coli. | The in silico results aligned well with the in vitro antibacteri al analysis. | [7] |

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|---|---------------------------|------|-----------------|---|--|
| Quinoline-stilbene derivative (24) | E. coli DNA gyrase B | - | -7.1 | - | Shown a high binding affinity, comparable to the ciprofloxacin control (-7.3 kcal/mol). [7] |
| Pyrimidine-containing Quinoline derivatives | HIV Reverse Transcriptase | 4I2P | -8.51 to -10.67 | - | The most potent compounds showed hydrophobic interactions with TRP229 and hydrogen bonding with LYS 101. [8] [9] |
| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a (Anticancer Peptide) | 2IGR | -5.3 to -6.1 | - | Interactions were observed with key residues such as PHE A-15 and ILE A-8. [10] |

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|--|--------------------|------|----------------------|---|--|------|
| Pyrazol-1-yl quinoline derivatives | S. aureus proteins | 2XCT | Good negative values | - | The computational analysis suggested potential antibacterial activity. | [11] |
| N-methylbenzofuro[3,2-b]quinoline derivative (8) | - | - | - | MIC of 4 µg/mL against vancomycin-resistant E. faecium. | Shown potent activity against drug-resistant bacterial strains. | [12] |

Experimental Protocols for Molecular Docking

The methodologies employed in molecular docking are crucial for generating reliable and reproducible results. The following outlines a generalized experimental protocol based on the reviewed literature.

1. Ligand and Protein Preparation:

- **Ligand Preparation:** The two-dimensional (2D) structures of the **3-quinolinecarboxaldehyde** derivatives are typically sketched and then converted to three-dimensional (3D) structures. Energy minimization is a critical subsequent step, often performed using force fields like the Merck Molecular Force Field (MMFF94).[1] The final, optimized structures are saved in a suitable format, such as PDB, for the docking procedure.[1]
- **Protein Preparation:** The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. To alleviate any steric clashes, the protein structure is minimized.[1]

2. Docking Simulation:

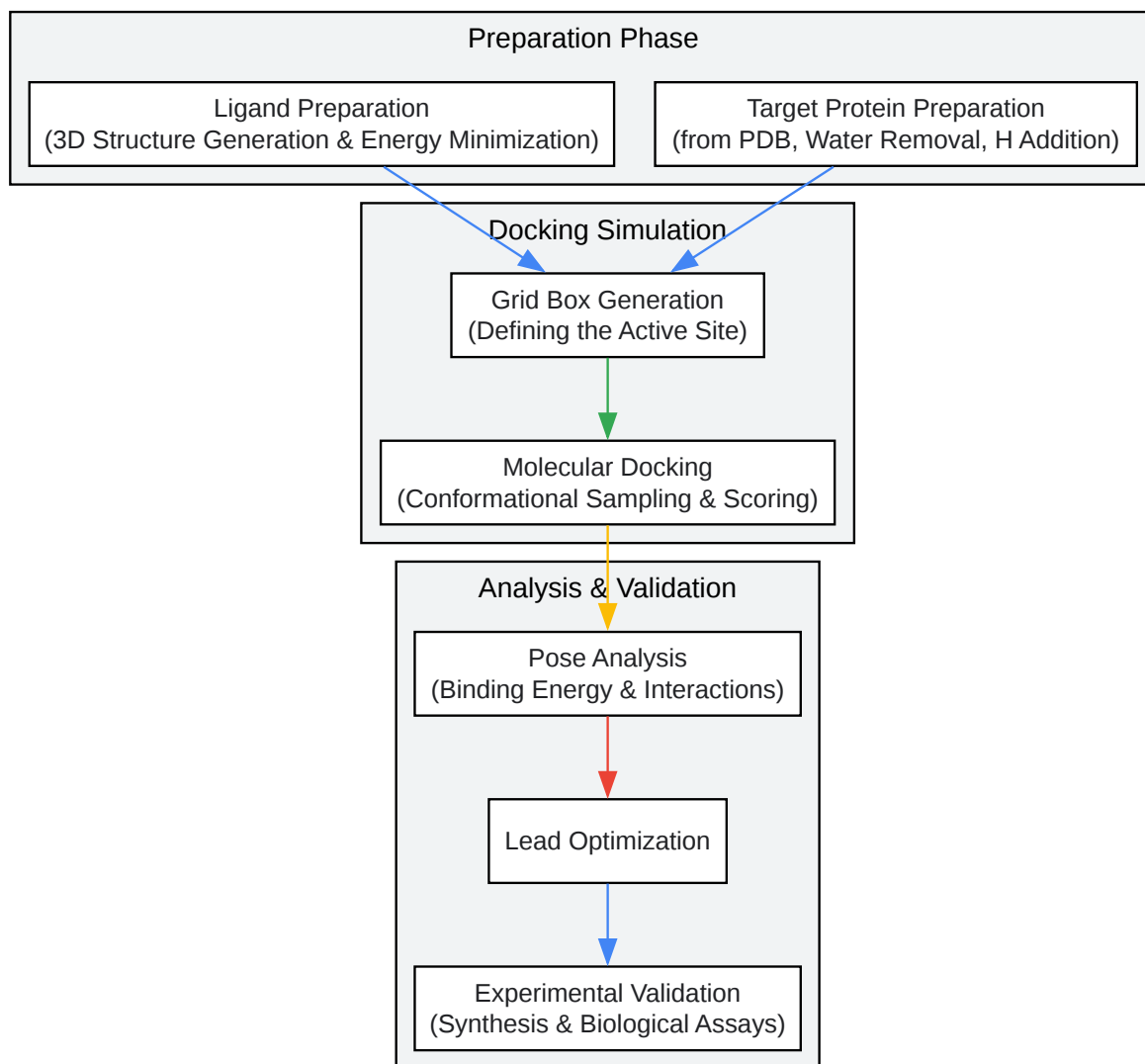
- **Software:** A range of software packages are utilized for molecular docking, including AutoDock Vina, PyRx, Schrödinger's Maestro, and Discovery Studio.[\[1\]](#)[\[13\]](#)
- **Grid Generation:** A grid box is defined around the active site of the protein, which specifies the search space for the ligand. The dimensions and center of this grid are critical parameters that can significantly impact the docking outcome.[\[1\]](#)
- **Docking Algorithm:** The docking program systematically explores various conformations and orientations of the ligand within the defined grid box. For each pose, it calculates the binding energy. The primary goal of the algorithm is to identify the pose with the lowest binding energy, as this represents the most stable and probable binding mode.[\[1\]](#)

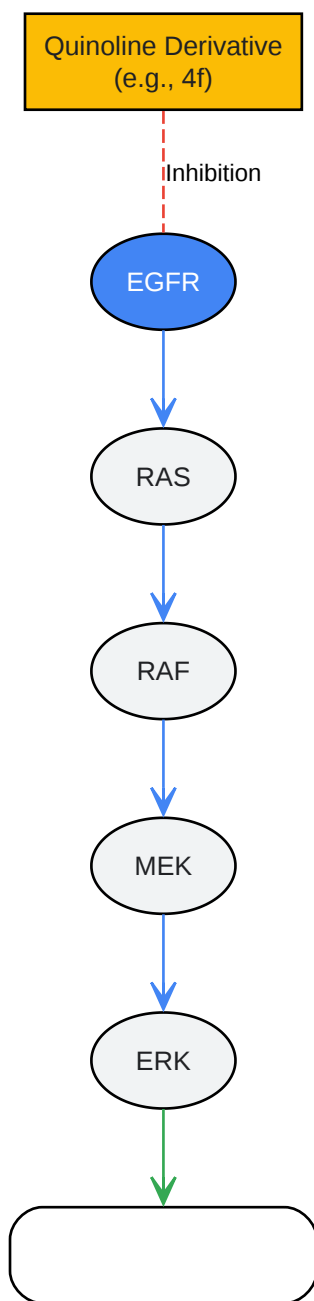
3. Analysis of Results:

- **Binding Affinity:** The docking score or binding energy serves as an estimation of the binding affinity between the ligand and the protein.
- **Interaction Analysis:** The specific interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein, are analyzed to understand the binding mechanism.

Visualizing Computational Drug Discovery Workflows

To further clarify the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway frequently targeted by quinoline derivatives.





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